A Technical Guide to the History and Scientific Scrutiny of "Vitamin B15" (Pangamic Acid)
A Technical Guide to the History and Scientific Scrutiny of "Vitamin B15" (Pangamic Acid)
Preamble for the Scientific Professional: This document provides a detailed historical and technical analysis of the substance known as "vitamin B15" or "pangamic acid." It is intended for an audience of researchers, chemists, and drug development professionals who require a nuanced understanding of this controversial compound. The narrative moves beyond a simple chronological account to explore the scientific rationale—and lack thereof—behind its purported discovery, isolation, and therapeutic claims. We will dissect the available literature to reconstruct claimed methodologies, evaluate the chemical evidence, and contextualize the subsequent and decisive regulatory and scientific refutation. This guide serves as both a historical record and a case study in the critical importance of chemical identity, reproducibility, and rigorous validation in the fields of nutritional science and pharmacology.
Part 1: The Emergence of a "Universal" Nutrient
The Proponents and the Genesis of the Claim
The history of pangamic acid is inextricably linked to Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., figures also central to the promotion of Laetrile (amygdalin) as an alternative cancer therapy.[1] In 1951, the Krebses announced the discovery, isolation, and synthesis of a new compound they named "pangamic acid," a term derived from the Greek words pan (universal) and gamic (seed) to suggest its ubiquitous presence in nature.[2][3][4] They simultaneously designated it "vitamin B15," a strategic nomenclature implying it was an essential nutrient required by the human body.[3] This assertion, however, was made without the evidence typically required to classify a compound as a vitamin, such as the identification of a corresponding deficiency disease.[5][6]
The initial source for this purported isolation was apricot kernels, the same raw material used for their work on Laetrile.[6][7][8] This choice was not coincidental; it was part of a broader exploration by the Krebses of compounds within apricot kernels for potential medicinal properties. Following the initial announcement, they claimed to have also crystallized the substance from a variety of other sources, including rice bran, brewer's yeast, ox blood, and horse liver, to bolster their claim of its "universal" distribution.[2][4]
Timeline of Key Events
The progression from a claimed discovery to a commercial product, followed by scientific and regulatory challenges, can be visualized through the following key events.
Caption: A timeline of the discovery, promotion, and subsequent refutation of "Vitamin B15".
Reconstructed Isolation Protocol from Apricot Kernels
While the Krebses' 1951 paper lacked sufficient detail for replication, a plausible experimental workflow for the isolation of a water-soluble compound from a natural source in that era can be reconstructed.[3] This protocol is presented for historical and technical context, not as a validated method.
Causality Behind Experimental Choices:
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Aqueous Extraction: The choice of water as a solvent is logical for a compound purported to be a B-vitamin, which are characteristically water-soluble.[4]
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Defatting: Apricot kernels have a high lipid content. A preliminary extraction with a nonpolar solvent (e.g., hexane) would be a necessary step to remove fats that would interfere with subsequent purification.
-
Decolorization: Activated charcoal is a standard agent used to adsorb pigments and other colored impurities from a solution, leading to a purer final product.
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Crystallization: This is a classic and powerful technique for purifying solid compounds. The process of dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly enables the formation of a crystalline lattice of the desired compound, leaving impurities behind in the solvent.
Hypothetical Step-by-Step Methodology:
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Preparation of Source Material: Obtain raw, debittered apricot kernels. Mechanically grind the kernels into a fine powder to maximize surface area for solvent extraction.
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Defatting: Suspend the kernel powder in a nonpolar solvent such as hexane or petroleum ether. Agitate for several hours at room temperature. Filter the mixture, discarding the lipid-rich solvent and retaining the solid powder. Repeat until the solvent runs clear.
-
Aqueous Extraction: The defatted powder is then suspended in distilled water. The mixture is heated (e.g., to 60-80°C) with continuous stirring for several hours to facilitate the dissolution of water-soluble components.
-
Clarification: The aqueous mixture is filtered to remove insoluble plant material. The resulting aqueous extract is then treated with activated charcoal and gently heated to remove colored impurities. A second filtration step removes the charcoal.
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Concentration: The clarified aqueous extract is concentrated under reduced pressure using a rotary evaporator. This reduces the volume of the solvent without degrading potentially heat-labile compounds.
-
Crystallization: The concentrated solution is allowed to cool slowly to room temperature, then further cooled in an ice bath to induce crystallization.
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Isolation and Drying: The resulting crystals are isolated by vacuum filtration, washed with a small amount of ice-cold water to remove residual impurities, and then dried in a vacuum oven to yield the final product.
Caption: Hypothetical workflow for the claimed isolation of pangamic acid from apricot kernels.
Part 2: The Unverifiable Chemical Identity
The Purported Structure
The Krebses identified pangamic acid as d-gluconodimethylaminoacetic acid, an ester formed from D-gluconic acid and N,N-Dimethylglycine (DMG).[4] Its proposed molecular formula was C₁₀H₁₉NO₈, with a molecular weight of 281.26 g/mol .[3][4]
Caption: The claimed chemical structure of pangamic acid (d-gluconodimethylaminoacetic acid).
The Reproducibility Crisis
A cornerstone of scientific validity is the ability of independent researchers to reproduce experimental results. In the case of pangamic acid, this cornerstone is absent. The Krebses obtained a patent in 1955 for a method to synthesize N-substituted glycine esters of gluconic acid, which they claimed could produce pangamic acid.[3][8] However, the patent lacked the necessary supporting data to validate the process. Subsequent attempts by other researchers to follow the purported methods of synthesis proved unsuccessful.[3] This failure of reproducibility cast serious doubt on the very existence of the compound as described by its proponents.
Part 3: Scientific and Regulatory Refutation
The claims surrounding "vitamin B15" eventually collapsed under scientific and regulatory scrutiny. The core issues were twofold: the substance does not meet the definition of a vitamin, and more critically, "pangamic acid" has no consistent, verifiable chemical identity.
The "Vitamin" Misnomer
The designation "vitamin B15" is scientifically untenable.[9] A compound is classified as a vitamin only if it is an essential organic nutrient that the body cannot synthesize in sufficient quantities and whose absence causes a specific deficiency disease. Pangamic acid meets none of these criteria. There is no evidence that it is required by the body, nor is there any recognized "B15 deficiency" syndrome.[3][5]
The Identity Crisis: A Substance Without a Standard
The most significant challenge to the legitimacy of pangamic acid is its lack of a standard of identity.[10] Investigations by the U.S. Food and Drug Administration (FDA) and independent scientists revealed that commercial products sold as "vitamin B15" or "pangamic acid" contained a variety of different substances.[11][12] The term "pangamic acid" became a label for any number of chemical formulations rather than a single, defined substance.[3][13]
| Substance(s) Found in "Pangamic Acid" Products | Notes | Reference(s) |
| d-gluconodimethylamino acetic acid | The originally claimed compound by the Krebses. Its synthesis has not been independently verified. | [3][4] |
| Mixtures of Dimethylglycine (DMG) and Calcium Gluconate | Promoted as the "building blocks" of calcium pangamate. This is a simple mixture, not a single chemical entity. | [5][10] |
| Diisopropylamine Dichloroacetate (DIPA) | A synthetic compound, not found in nature, included in some formulations. Readily hydrolyzes to toxic compounds. | [3][11] |
| Inert Materials | Some seized products were found to contain pharmacologically inert substances, such as pure lactose or calcium gluconate alone. | [3] |
This chemical ambiguity makes it impossible to interpret the majority of the research, particularly early studies from the former Soviet Union, as it is often unclear which compound was actually being tested.[3]
Regulatory Action and Safety Concerns
Given the lack of a clear chemical identity, unsubstantiated health claims, and emerging safety concerns, the FDA took regulatory action. The agency has stated that pangamic acid is an unsafe food additive and that products making therapeutic claims are considered unapproved new drugs.[10] The FDA has seized products labeled as pangamic acid and prohibited their importation and interstate shipment.[3][10]
Furthermore, some of the compounds sold under the "B15" label have been shown to be potentially harmful. Studies have indicated that components like diisopropylamine dichloroacetate or dimethylglycine when mixed with nitrites (which can occur in the human gut) may be mutagenic or carcinogenic.[6][14][15]
Part 4: Analysis of Purported Natural Distribution
Despite the controversy, some literature reported quantitative estimates of pangamic acid in various foods. The following table is based on data from a 1970s review, which utilized thin-layer chromatography. It is crucial to note that these findings are subject to the same identity crisis described above; the precise chemical nature of the compound being measured was not definitively established by modern standards.
| Source | Purported Pangamic Acid Content (mg/100 g whole grain) |
| Barley | 12 |
| Wheat Chaff | 31 |
| Wheat Seed | 70 |
| Oats | 106 |
| Corn | 150 |
| Rice Chaff | 200 |
| Data from Telegdy-Kovats et al. as cited in Stacpoole (1975)[4] |
Conclusion: A Case Study in Pseudoscience
The history of "vitamin B15" serves as a compelling case study for the scientific community on the principles of chemical validation and therapeutic development. The narrative of pangamic acid began with a claim of discovery and isolation that ultimately proved to be irreproducible. The initial chemical characterization was insufficient and could not be independently verified. Consequently, "pangamic acid" became a nebulous term applied to a variety of formulations, rendering most clinical or physiological claims meaningless.
For researchers and drug development professionals, the story of pangamic acid underscores several critical tenets:
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The Primacy of Identity: A compound must have a single, verifiable, and consistent chemical identity before any meaningful biological or clinical research can be conducted.
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The Mandate of Reproducibility: Scientific claims, particularly regarding the isolation and synthesis of novel compounds, are invalid until they can be successfully reproduced by independent laboratories.
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The Distinction Between Nutrient and Drug: The classification of a substance as a vitamin carries specific, rigorous requirements that cannot be circumvented. Any substance promoted for therapeutic benefit must be subject to the stringent safety and efficacy evaluations of the drug approval process.
References
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Grill, M., & Elstner, E. F. (1999). Studies on the chemical identity and biological functions of pangamic acid. PubMed. [Link]
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Grajewska, J. (1985). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. PubMed. [Link]
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Caring Sunshine. (n.d.). Ingredient: Pangamic Acid. [Link]
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Primal Herb. (n.d.). Ernst T. Krebs. [Link]
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Wikipedia. (n.d.). Pangamic acid. [Link]
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Stacpoole, P. W. (1975). Pangamic Acid (Vitamin Β15). Karger Publishers. [Link]
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Check, W. A. (1980). Vitamin B15 A Review and Update. Journal of Orthomolecular Psychiatry. [Link]
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MedicineNet. (n.d.). What Is Vitamin B15 Good For? Pangamic Acid. [Link]
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Herbert, V. (1979). Pangamic acid ("vitamin B-15"). FAO AGRIS. [Link]
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RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
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The Good Scents Company. (n.d.). pangamic acid vitamin B15. [Link]
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WebMD. (n.d.). Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
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U.S. Food and Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]
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Riemschneider, R., & Quelle, G. (1984). [Existence of "pangamic acid" alias "vitamin B 15"?]. PubMed. [Link]
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Wikipedia. (n.d.). Ernst T. Krebs. [Link]
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